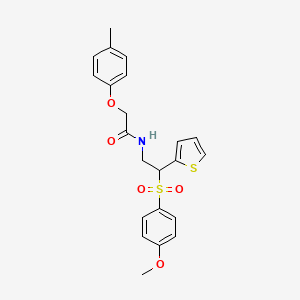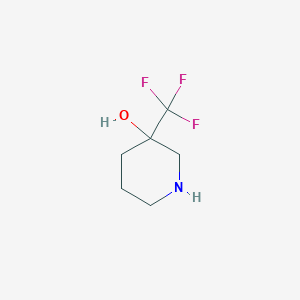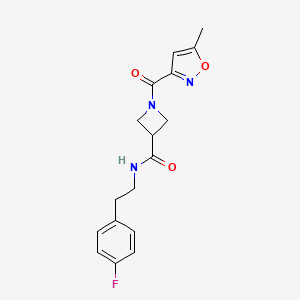
N-(4-fluorophenethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-fluorophenethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic molecule that likely contains a fluorinated aromatic ring, an azetidine ring, and an isoxazole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated compounds and their properties. For instance, the presence of a fluorinated phenyl group, as seen in the compounds studied in both papers, suggests that the compound may exhibit certain characteristics such as enhanced metabolic stability and the potential for strong intermolecular interactions due to the electronegativity of fluorine atoms .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into the molecule at various stages of the synthesis. The second paper describes the synthesis of a fluorinated pyrazolopyrimidine derivative through a condensation reaction followed by cyclization and saponification . Although the exact synthesis route for N-(4-fluorophenethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is not provided, similar synthetic strategies could potentially be employed, such as the use of fluorinated building blocks and specific reactions tailored to the formation of azetidine and isoxazole rings.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by strong intermolecular interactions, particularly hydrogen bonding. The first paper discusses the temperature-dependent polymorphism of a fluorinated compound, which involves changes in the crystal packing and intermolecular interactions . This suggests that the compound of interest may also exhibit polymorphism and possess distinct crystal packing influenced by the presence of fluorine atoms and the specific arrangement of its functional groups.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions, with the fluorine atoms often influencing the reactivity. The presence of a fluorinated phenyl group can affect the electron distribution within the molecule, potentially leading to unique reactivity patterns. While the provided papers do not detail specific reactions for the compound , they do highlight the importance of fluorine in modulating biological activity, as seen in the second paper where the synthesized compound shows inhibition of cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly impacted by the presence of fluorine. For example, fluorine's high electronegativity can enhance the lipophilicity of the molecule, which may affect its solubility and membrane permeability. The first paper's analysis of temperature-dependent polymorphism also indicates that the compound's solid-state properties, such as melting point and solubility, could be influenced by its crystal form . Additionally, the biological activity mentioned in the second paper suggests that the compound's fluorinated groups could play a crucial role in its interaction with biological targets .
Applications De Recherche Scientifique
Antimicrobial and Antiviral Agents
Isoxazole derivatives, such as those related to N-(4-fluorophenethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide, have been evaluated for their immunosuppressive properties, showing potential as antimicrobial and antiviral agents. The inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, by these compounds suggests their utility in controlling microbial and viral infections by depleting pyrimidine nucleotide pools, essential for the proliferation of immune cells and microbes (Knecht & Löffler, 1998).
Chemical Synthesis and Structural Elucidation
The compound and its analogs have been involved in chemical synthesis studies focusing on the transformation of aziridines to imidazolidin-4-ones and the structural characterization of new research chemicals. These studies are significant for developing new synthetic methodologies and understanding the structural basis of biological activity, which could lead to the discovery of new therapeutic agents (Wang et al., 2009); (McLaughlin et al., 2016).
Antitumor Activity
Compounds structurally related to N-(4-fluorophenethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide have been investigated for their antitumor properties. For instance, the synthesis and biological evaluation of analogs have demonstrated potent cytotoxic effects against certain cancer cell lines, indicating their potential as cancer therapeutic agents (Deady et al., 2005).
Drug Metabolism and Pharmacokinetics
Research on compounds with fluorine substitutions, like those related to N-(4-fluorophenethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide, has also extended into studies of drug metabolism and pharmacokinetics. These studies are crucial for understanding how drugs are metabolized and excreted, which influences their efficacy and safety profiles. The use of 19F-nuclear magnetic resonance (NMR) spectroscopy in these investigations highlights the importance of fluorinated compounds in drug discovery and development (Monteagudo et al., 2007).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11-8-15(20-24-11)17(23)21-9-13(10-21)16(22)19-7-6-12-2-4-14(18)5-3-12/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQLYORJQMITIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)
![methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B2523437.png)

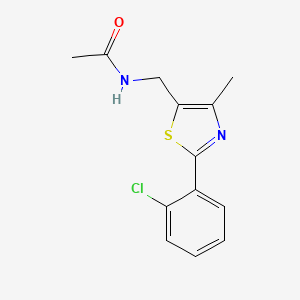
![(E)-4-(Dimethylamino)-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]but-2-enamide](/img/structure/B2523442.png)
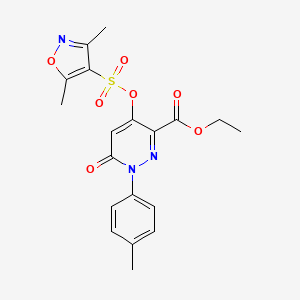
![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2523445.png)
![2-Chloro-N-(furan-3-ylmethyl)-N-[4-(oxolan-3-yl)phenyl]acetamide](/img/structure/B2523447.png)
![6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2523448.png)
